Evernimicin is an antibiotic belonging to the orthosomycin class, primarily known for its activity against Gram-positive bacteria. It was initially discovered in the late 1990s and has since been studied for its unique mechanism of action and structural properties. Evernimicin is particularly notable for its ability to bind to the 50S ribosomal subunit, inhibiting protein synthesis in susceptible bacterial strains, including various strains of Staphylococcus aureus and Enterococcus faecalis.
Evernimicin is derived from the fermentation products of the bacterium Amycolatopsis orientalis (formerly known as Streptomyces griseus). This organism produces a variety of bioactive compounds, including other antibiotics. The extraction and purification processes involve complex fermentation techniques followed by chemical modifications to enhance its antibacterial properties.
Evernimicin is classified as a macrolide antibiotic, which is further categorized under the orthosomycins. This classification is based on its structural characteristics and mechanism of action, distinguishing it from other antibiotic classes such as aminoglycosides or tetracyclines.
The synthesis of evernimicin involves both biosynthetic and semi-synthetic approaches. The natural production from Amycolatopsis orientalis can be optimized through fermentation conditions, including nutrient composition and environmental factors like temperature and pH.
Technical details of the synthesis include:
The molecular formula of evernimicin is C₁₉H₃₅N₃O₁₄S. Its structure features a complex arrangement of deoxysugars and a unique orthoester linkage that contributes to its biological activity.
Evernimicin primarily acts by binding to the 50S ribosomal subunit, disrupting protein synthesis. The key reactions include:
The binding kinetics can be analyzed using techniques such as surface plasmon resonance or isothermal titration calorimetry, allowing researchers to quantify binding affinities and dissociation rates.
Evernimicin's mechanism involves:
Data from studies indicate that evernimicin does not stimulate the breakdown of mature ribosomal subunits but rather inhibits their function during translation processes .
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and stability studies under different environmental conditions.
Evernimicin has several scientific uses:
Evernimicin (SCH27899/Ziracin) belongs to the orthosomycin class of antibiotics, characterized by highly modified oligosaccharide structures with orthoester linkages. These macrocyclic compounds exhibit potent activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The core structural signature of orthosomycins involves a complex oligosaccharide backbone with unusual sugar moieties and aromatic ester attachments [1] [5]. Unlike mainstream ribosome-targeting antibiotics (e.g., macrolides or aminoglycosides), evernimicin binds to a unique site on the 50S ribosomal subunit and demonstrates no cross-resistance with other antibiotic classes due to its distinct binding mechanism [1] [6]. This pharmacological uniqueness positions orthosomycins as a strategically important reserve against multidrug-resistant pathogens.
Table 1: Orthosomycin Antibiotics and Key Characteristics
Compound | Producer Organism | Molecular Weight | Clinical Status | Key Structural Features |
---|---|---|---|---|
Evernimicin | Micromonospora carbonacea | 1,631.42 g/mol | Phase III (discontinued) | Dichloroisoeverninic acid, nitrosugar |
Avilamycin | Streptomyces viridochromogenes | ~1,400 g/mol | Veterinary use | Dichloroisoeverninic acid, eurekanate |
Everninomicin D | Micromonospora spp. | Similar to evernimicin | Research candidate | Single aromatic ring, pentose termini |
Evernimicin’s structure (C₇₀H₉₇Cl₂NO₃₈) comprises a conserved heptasaccharide core modified with distinct functional groups:
Table 2: Key Functional Groups in Evernimicin’s Structure
Structural Element | Chemical Composition | Biosynthetic Enzymes | Functional Role |
---|---|---|---|
Dichloroisoeverninic acid (A-ring) | C₁₀H₉Cl₂O₅ | EvdD3 (orsellinate synthase), EvdD2 (halogenase), EvdD1 (acyltransferase) | L16 protein binding, ribosome inhibition |
Nitrosugar (A′-ring) | C₇H₁₃NO₆ | Not characterized | Ribosomal affinity, antibacterial activity |
Pentose termini (G/H rings) | C₅H₁₀O₅ (in everninomicin D) | EvdS6 (decarboxylase) | Reduced aggregation, retained potency |
Orthoester linkage | Between rings D-E | Oxidative cyclases | Macrocycle stability |
Cryo-electron microscopy (cryo-EM) reveals conserved and divergent features among orthosomycins:
Table 3: Structural and Functional Comparison of Orthosomycins
Feature | Evernimicin | Avilamycin | Everninomicin D |
---|---|---|---|
Aromatic moieties | Dichloroisoeverninic acid (A), benzyl (I) | Dichloroisoeverninic acid (A) | Single aromatic ring |
Terminal sugars | Nitrosugar (A′), eurekanate (H) | Eurekanate (H) | Pentoses (G/H rings) |
Molecular weight | 1,631.42 g/mol | ~1,400 g/mol | Similar to evernimicin |
Ribosomal interactions | L16 (Arg51/55/59), H89/H91 rRNA | L16 (Arg51), H89/H91 rRNA | Similar to evernimicin |
Clinical status | Discontinued (toxicity) | Veterinary use | Research candidate |
Footnote: Data derived from cryo-EM structures [1] [6], biosynthesis studies [3] [8], and chemical analyses [2] [5].
The structural insights into evernimicin underscore its role as a template for next-generation orthosomycins. Redesigning aromatic elements and pentose termini—guided by biosynthetic enzymes like EvdS6 and EvdD1—may yield analogs with optimized solubility and retained activity against resistant bacteria [3] [8].
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